molecular formula C16H17NO2 B1454222 6-Methoxy-2-(4-propylbenzoyl)pyridine CAS No. 1187164-37-9

6-Methoxy-2-(4-propylbenzoyl)pyridine

Cat. No. B1454222
M. Wt: 255.31 g/mol
InChI Key: QTYBAEUFCGTWLO-UHFFFAOYSA-N
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Description

6-Methoxy-2-(4-propylbenzoyl)pyridine, also known as PBT2, is a small molecule drug that has been studied for its potential therapeutic applications in neurodegenerative diseases, such as Alzheimer's and Huntington's disease. PBT2 has been shown to have a unique mechanism of action, which involves the modulation of metal ions, particularly copper, zinc, and iron, in the brain. In

Scientific Research Applications

Synthesis and Molecular Structure:

  • O/N/O Ligands Synthesis : The synthesis of new heterocyclic ligands, including 2,6-bis-(2′-hydroxyphenyl)pyridine and 2,6-bis-(2′-methoxyphenyl)pyridine, has been explored, focusing on their molecular structures and X-Ray analysis (Silva et al., 1997).

Biological and Antibacterial Activities:

  • Antibacterial and Antifungal Activities : Pyridine nucleus, similar to the one in 6-Methoxy-2-(4-propylbenzoyl)pyridine, plays a significant role in medicine and agriculture. Research on pyridine derivatives has shown moderate antibacterial and antifungal activities, highlighting the importance of these compounds in biological applications (Bhuva et al., 2015).

Chemical Properties and Reactions:

  • Properties of Pyridone Derivatives : Studies on substituted pyridones, closely related to 6-Methoxy-2-(4-propylbenzoyl)pyridine, reveal their preparation methods and structural properties, providing insights into their chemical behaviors (Štětinová et al., 1995).
  • Nucleophilic Reactions of Pyridone Derivatives : The nucleophilic reactions of electron-deficient pyridone derivatives have been explored, demonstrating the potential for chemical transformations and applications in various fields (Matsumura et al., 1979).

Material Science and Engineering Applications:

  • Polyimide Synthesis : Novel polyimides derived from aromatic diamine monomers containing pyridine units, such as 6-Methoxy-2-(4-propylbenzoyl)pyridine, have been synthesized, showcasing their potential in material science and engineering applications (Zhang et al., 2005).

properties

IUPAC Name

(6-methoxypyridin-2-yl)-(4-propylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-3-5-12-8-10-13(11-9-12)16(18)14-6-4-7-15(17-14)19-2/h4,6-11H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTYBAEUFCGTWLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)C2=NC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801239078
Record name (6-Methoxy-2-pyridinyl)(4-propylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801239078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-2-(4-propylbenzoyl)pyridine

CAS RN

1187164-37-9
Record name (6-Methoxy-2-pyridinyl)(4-propylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187164-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Methoxy-2-pyridinyl)(4-propylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801239078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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